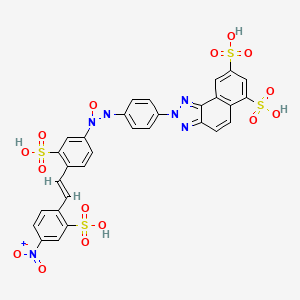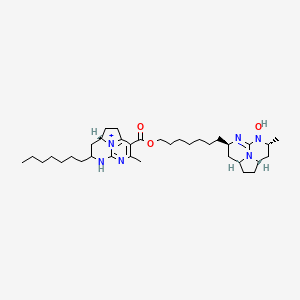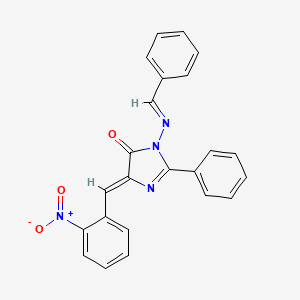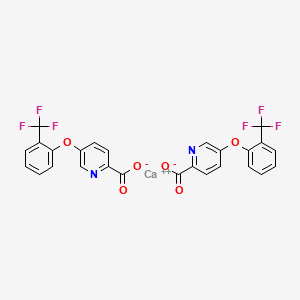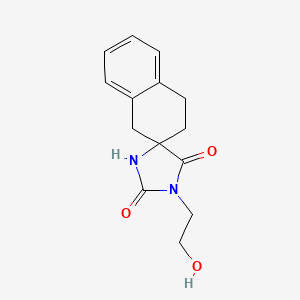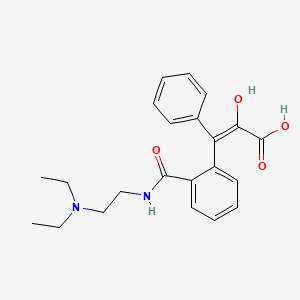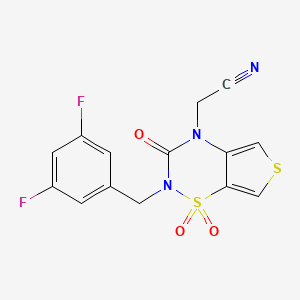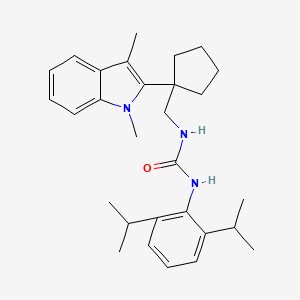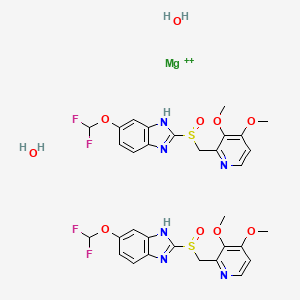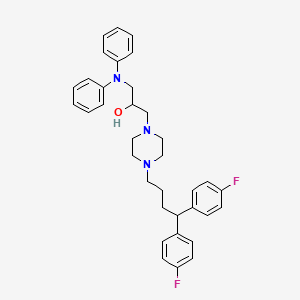
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is a complex organic compound with significant applications in various fields. It is structurally related to fentanyl and acts as a nonnarcotic analgesic by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol involves multiple steps. One common method includes the reaction of 4,4’-difluorobenzophenone with appropriate reagents to form the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its effects on serotonin transport and potential therapeutic applications.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells. This action increases the availability of serotonin in the synaptic cleft, enhancing its effects on mood and pain perception. The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of various organic compounds.
N-phenyl-1-Piperazineethanamine: Structurally related and used in similar applications.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is unique due to its specific structural features that confer distinct binding properties and biological activities. Its ability to inhibit serotonin uptake distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
143760-26-3 |
|---|---|
Molekularformel |
C35H39F2N3O |
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C35H39F2N3O/c36-30-17-13-28(14-18-30)35(29-15-19-31(37)20-16-29)12-7-21-38-22-24-39(25-23-38)26-34(41)27-40(32-8-3-1-4-9-32)33-10-5-2-6-11-33/h1-6,8-11,13-20,34-35,41H,7,12,21-27H2 |
InChI-Schlüssel |
UFHNVHBLHIJXON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


